molecular formula C18H14Cl2FN3O2 B2563731 N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1211426-28-6

N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2563731
CAS No.: 1211426-28-6
M. Wt: 394.23
InChI Key: ZIZGKIXOHAFWDR-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure that includes dichlorophenyl, ethoxy, fluorophenyl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Dichlorophenyl and Fluorophenyl Groups: The dichlorophenyl and fluorophenyl groups are typically introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and high temperatures to facilitate the substitution of halogen atoms with the desired groups.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include halogens, alkyl halides, and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the design of materials with tailored characteristics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-4-methoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
  • N-(2,4-dichlorophenyl)-4-ethoxy-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
  • N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3O2/c1-2-26-16-10-24(13-6-4-12(21)5-7-13)23-17(16)18(25)22-15-8-3-11(19)9-14(15)20/h3-10H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZGKIXOHAFWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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